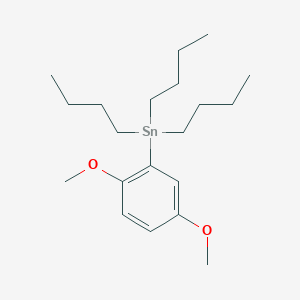

Stannane, tributyl(2,5-dimethoxyphenyl)-

Description

"Stannane, tributyl(2,5-dimethoxyphenyl)-" is an organotin compound characterized by a tributyltin group bonded to a 2,5-dimethoxyphenyl moiety. Tributylstannanes are widely employed in Stille coupling reactions, enabling carbon-carbon bond formation in organic synthesis, particularly in pharmaceuticals and materials science . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may modulate electronic properties, reactivity, and stability compared to other aryl or heteroaryl tributylstannanes.

Properties

CAS No. |

142732-64-7 |

|---|---|

Molecular Formula |

C20H36O2Sn |

Molecular Weight |

427.2 g/mol |

IUPAC Name |

tributyl-(2,5-dimethoxyphenyl)stannane |

InChI |

InChI=1S/C8H9O2.3C4H9.Sn/c1-9-7-3-5-8(10-2)6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; |

InChI Key |

XQNYETOJTWHACM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stannane, tributyl(2,5-dimethoxyphenyl)- typically involves the Stille cross-coupling reaction . This reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide . The reaction conditions often include the use of Pd(OAc)2 as a catalyst, XPhos as a ligand, and CsF as a base in a solvent like t-BuOH .

Industrial Production Methods: While specific industrial production methods for Stannane, tributyl(2,5-dimethoxyphenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions: Stannane, tributyl(2,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the tin-hydride bond to a tin-oxide bond.

Reduction: The compound can be reduced to form different organotin hydrides.

Substitution: This involves the replacement of one or more of the butyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include or .

Reduction: Reagents like or are often used.

Substitution: Conditions typically involve the use of palladium catalysts and various organic halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Stannane, tributyl(2,5-dimethoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Stannane, tributyl(2,5-dimethoxyphenyl)- exerts its effects involves the formation of organotin intermediates that participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors , leading to the desired chemical transformations . The pathways involved often include radical mechanisms and transition metal-catalyzed processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of "Stannane, tributyl(2,5-dimethoxyphenyl)-" with structurally related tributylstannanes:

*Calculated based on analogous structures.

Reactivity and Electronic Effects

- Electron-Donating vs. This contrasts with thiophene-based stannanes (e.g., tributyl(5-methyl-2-thienyl)stannane), where the heteroaromatic ring balances electron delocalization and reactivity .

- Steric Considerations : Bulky substituents (e.g., hexyl chains in tributyl(4-hexyl-2-thienyl)stannane) may hinder coupling efficiency, whereas the planar 2,5-dimethoxyphenyl group likely minimizes steric interference .

Stability and Handling

- Air and Moisture Sensitivity : Tributylstannanes generally require inert atmospheres (e.g., argon) due to sensitivity to oxidation and hydrolysis . The 2,5-dimethoxyphenyl derivative is expected to follow similar handling protocols.

- Thermal Stability: Thiophene-based stannanes (e.g., tributyl(selenophen-2-yl)stannane) exhibit moderate thermal stability during high-temperature reactions, a trait likely shared by the dimethoxyphenyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.